2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide
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Description
“2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide” is a complex organic compound that contains several functional groups, including an amino group (-NH2), a sulfonamide group (-SO2NH2), a bromophenyl group (a benzene ring with a bromine atom), and a fluorobenzene group (a benzene ring with a fluorine atom) .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it might involve several steps, including the introduction of the amino group, the bromophenyl group, the fluorobenzene group, and the sulfonamide group . The synthesis could potentially involve reactions such as nucleophilic aromatic substitution, amide bond formation, and sulfonamide formation .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the planar geometry characteristic of aromatic compounds (like the benzene rings). The presence of electronegative atoms (bromine and fluorine) could introduce areas of relative negative and positive charge, leading to interesting dipole-dipole interactions .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The amino group might participate in acid-base reactions, the bromine atom could be involved in electrophilic aromatic substitution reactions, and the sulfonamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups and aromatic rings could impact its solubility, melting point, boiling point, and other properties .Future Directions
properties
IUPAC Name |
2-amino-N-(4-bromophenyl)-5-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2S/c13-8-1-4-10(5-2-8)16-19(17,18)12-7-9(14)3-6-11(12)15/h1-7,16H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACHSZHXNWMUMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)F)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(4-bromophenyl)-5-fluorobenzene-1-sulfonamide |
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